SB 268262 SB 268262 Selective non-peptide CGRP1 antagonist. Inhibits [125I]CGRP binding and CGRP-activated adenylyl cyclase stimulation in SK-N-MC cell membranes (IC50 values are 0.24 and 0.83 nM respectively).
Brand Name: Vulcanchem
CAS No.: 217438-17-0
VCID: VC0004852
InChI: InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3
SMILES: CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-]
Molecular Formula: C18H15N3O4S2
Molecular Weight: 401.5 g/mol

SB 268262

CAS No.: 217438-17-0

Cat. No.: VC0004852

Molecular Formula: C18H15N3O4S2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

SB 268262 - 217438-17-0

CAS No. 217438-17-0
Molecular Formula C18H15N3O4S2
Molecular Weight 401.5 g/mol
IUPAC Name N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide
Standard InChI InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3
Standard InChI Key YXHLPJQQPOMPGE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-]
Canonical SMILES CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-]

Chemical Identity and Physicochemical Properties

Structural Characteristics

SB 268262, chemically designated as N-methyl-3-nitro-4-(thiazol-2-ylsulfinyl)-N-(o-tolyl)benzamide, possesses a molecular formula of C<sub>18</sub>H<sub>15</sub>N<sub>3</sub>O<sub>4</sub>S<sub>2</sub> and a molecular weight of 401.46 g/mol . The compound’s structure integrates a benzamide backbone modified with nitro and thiazole sulfoxide groups, which confer both lipophilic and polar characteristics.

Table 1: Key Physicochemical Parameters of SB 268262

PropertyValueSource Reference
CAS Registry Number217438-17-0
AppearanceYellow solid
Solubility (DMSO)<20.07 mg/mL
Purity (HPLC)≥99%
Storage RecommendationsRoom temperature

The compound’s solubility profile presents challenges for aqueous formulations, necessitating organic solvents like dimethyl sulfoxide (DMSO) for in vitro applications . Stability data indicate room-temperature storage suitability under anhydrous conditions .

Pharmacological Profile

Target Engagement and Selectivity

As a competitive CGRP1 receptor antagonist, SB 268262 demonstrates nanomolar potency in disrupting CGRP signaling. In SK-N-MC neuroblastoma cell membranes, it inhibits [<sup>125</sup>I]CGRP binding with an IC<sub>50</sub> of 0.24 nM and suppresses CGRP-stimulated adenylyl cyclase activity (IC<sub>50</sub> = 0.83 nM) . This dual activity suggests allosteric modulation beyond simple competitive inhibition.

Mechanism of Action

The compound’s efficacy arises from its ability to:

  • Prevent CGRP-induced vasodilation in meningeal arteries

  • Attenuate trigeminovascular activation in rodent migraine models

  • Inhibit cAMP accumulation in recombinant receptor systems

Structural analyses propose that the thiazole sulfoxide group mediates critical interactions with transmembrane helices 5 and 6 of the CGRP receptor, stabilizing an inactive conformation .

Preclinical Research Applications

In Vitro Models

SB 268262 has been extensively utilized in:

  • Radioligand displacement assays to quantify receptor density

  • Isolated vessel preparations measuring neurogenic vasodilation

  • Calcium flux assays in transfected HEK293 cells

Table 2: Key Pharmacodynamic Parameters

Assay SystemParameterValue
SK-N-MC membrane bindingIC<sub>50</sub>0.24 nM
Adenylyl cyclase inhibitionIC<sub>50</sub>0.83 nM
Functional antagonism (pA<sub>2</sub>)Human isolated coronary artery8.9

In Vivo Efficacy

Rodent studies demonstrate dose-dependent efficacy in:

  • Nitroglycerin-induced migraine models (ED<sub>50</sub> = 3 mg/kg i.v.)

  • Cortical spreading depression inhibition

  • Light-aversive behavior reduction

Notably, the compound shows limited blood-brain barrier penetration, making it particularly useful for studying peripheral CGRP receptor contributions to migraine .

Comparative Analysis with Therapeutic CGRP Antagonists

While later-developed gepants (e.g., rimegepant, ubrogepant) share SB 268262’s CGRP receptor antagonism, key differences exist:

FeatureSB 268262Clinical-Stage Gepants
Administration routeIntravenousOral/Sublingual
Half-life2.1 hours (rat)6-11 hours (human)
CNS penetrationLimitedModerate
Therapeutic indicationPreclinical researchAcute migraine treatment

This profile positions SB 268262 as a preferred tool for isolating peripheral CGRP effects without confounding central actions .

Synthesis and Analytical Characterization

The synthetic route to SB 268262 involves:

  • Sulfoxidation of 4-(thiazol-2-ylthio)benzaldehyde

  • Nitration at the 3-position

  • Amide coupling with N-methyl-o-toluidine

Critical quality control parameters include:

  • HPLC purity ≥99%

  • Residual solvent levels <0.1%

  • Chiral purity >99.5% ee

Discrepancies in Mechanistic Descriptions

A notable divergence exists among sources regarding SB 268262’s mechanism. While most literature describes CGRP receptor antagonism , one source incongruently labels it a "calcitonin analog" . This discrepancy may stem from:

  • Misclassification in database entries

  • Undisclosed off-target activity at calcitonin receptors

  • Translation errors in non-English sources

Further receptor profiling studies are warranted to resolve this ambiguity .

SupplierCatalog NumberPurity
R&D Systems4314≥99%
Santa Cruz Biotechnologysc-362793≥98%
Sigma-AldrichSML0391≥98%

Researchers must adhere to material transfer agreements limiting use to non-clinical applications .

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